Cas no 2680769-21-3 (benzyl N-(1,1,1-trifluorohex-5-en-3-yl)carbamate)

Benzyl N-(1,1,1-trifluorohex-5-en-3-yl)carbamate is a fluorinated carbamate derivative with potential applications in organic synthesis and medicinal chemistry. Its structure incorporates a trifluoromethyl group, enhancing its reactivity and stability in various chemical transformations. The presence of the benzyl carbamate moiety provides a versatile protecting group for amines, facilitating selective deprotection under mild conditions. The terminal alkene functionality offers further synthetic utility, enabling cross-coupling or cycloaddition reactions. This compound is particularly valuable in the development of fluorinated bioactive molecules, where the trifluoromethyl group can improve metabolic stability and binding affinity. Its well-defined reactivity profile makes it a useful intermediate for pharmaceutical and agrochemical research.
benzyl N-(1,1,1-trifluorohex-5-en-3-yl)carbamate structure
2680769-21-3 structure
Product name:benzyl N-(1,1,1-trifluorohex-5-en-3-yl)carbamate
CAS No:2680769-21-3
MF:C14H16F3NO2
MW:287.277554512024
CID:6041900
PubChem ID:165912200

benzyl N-(1,1,1-trifluorohex-5-en-3-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-6955487
    • benzyl N-(1,1,1-trifluorohex-5-en-3-yl)carbamate
    • 2680769-21-3
    • Inchi: 1S/C14H16F3NO2/c1-2-6-12(9-14(15,16)17)18-13(19)20-10-11-7-4-3-5-8-11/h2-5,7-8,12H,1,6,9-10H2,(H,18,19)
    • InChI Key: KTFYVPQPHWFREF-UHFFFAOYSA-N
    • SMILES: FC(CC(CC=C)NC(=O)OCC1C=CC=CC=1)(F)F

Computed Properties

  • Exact Mass: 287.11331324g/mol
  • Monoisotopic Mass: 287.11331324g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 38.3Ų

benzyl N-(1,1,1-trifluorohex-5-en-3-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6955487-0.1g
benzyl N-(1,1,1-trifluorohex-5-en-3-yl)carbamate
2680769-21-3 95.0%
0.1g
$1408.0 2025-03-12
Enamine
EN300-6955487-0.05g
benzyl N-(1,1,1-trifluorohex-5-en-3-yl)carbamate
2680769-21-3 95.0%
0.05g
$1344.0 2025-03-12
Enamine
EN300-6955487-0.5g
benzyl N-(1,1,1-trifluorohex-5-en-3-yl)carbamate
2680769-21-3 95.0%
0.5g
$1536.0 2025-03-12
Enamine
EN300-6955487-1.0g
benzyl N-(1,1,1-trifluorohex-5-en-3-yl)carbamate
2680769-21-3 95.0%
1.0g
$1599.0 2025-03-12
Enamine
EN300-6955487-0.25g
benzyl N-(1,1,1-trifluorohex-5-en-3-yl)carbamate
2680769-21-3 95.0%
0.25g
$1472.0 2025-03-12
Enamine
EN300-6955487-10.0g
benzyl N-(1,1,1-trifluorohex-5-en-3-yl)carbamate
2680769-21-3 95.0%
10.0g
$6882.0 2025-03-12
Enamine
EN300-6955487-5.0g
benzyl N-(1,1,1-trifluorohex-5-en-3-yl)carbamate
2680769-21-3 95.0%
5.0g
$4641.0 2025-03-12
Enamine
EN300-6955487-2.5g
benzyl N-(1,1,1-trifluorohex-5-en-3-yl)carbamate
2680769-21-3 95.0%
2.5g
$3136.0 2025-03-12

Additional information on benzyl N-(1,1,1-trifluorohex-5-en-3-yl)carbamate

Comprehensive Overview of Benzyl N-(1,1,1-Trifluorohex-5-en-3-yl)carbamate (CAS No. 2680769-21-3): Properties, Applications, and Innovations

In the realm of specialty chemicals, benzyl N-(1,1,1-trifluorohex-5-en-3-yl)carbamate (CAS No. 2680769-21-3) has garnered significant attention due to its unique structural features and versatile applications. This compound, characterized by its trifluoromethyl group and carbamate functionality, is increasingly studied for its potential in pharmaceuticals, agrochemicals, and material science. Researchers and industry professionals are particularly interested in its synthetic pathways, reactivity, and bioactivity, making it a focal point in modern organic chemistry.

The molecular structure of benzyl N-(1,1,1-trifluorohex-5-en-3-yl)carbamate combines a benzyl-protected carbamate with a fluoroalkene moiety, offering distinct electronic and steric properties. This combination enhances its utility in click chemistry and catalysis, aligning with the growing demand for sustainable synthetic methods. Recent trends highlight its role in green chemistry initiatives, where fluorine-containing compounds are prized for their stability and efficiency. As environmental regulations tighten, the compound's low toxicity profile and biodegradability potential further elevate its industrial relevance.

From a pharmaceutical perspective, benzyl N-(1,1,1-trifluorohex-5-en-3-yl)carbamate serves as a key intermediate in the synthesis of trifluoromethylated bioactive molecules. The trifluoromethyl group is a hallmark of many FDA-approved drugs, known to improve metabolic stability and membrane permeability. This has spurred interest in the compound's application for drug discovery, particularly in CNS therapeutics and anticancer agents. Computational studies and QSAR modeling frequently cite its derivatives, underscoring its predictive value in medicinal chemistry.

In agrochemical research, the compound's fluoroalkene segment contributes to the development of next-generation pesticides with enhanced selectivity and reduced environmental persistence. Its incorporation into herbicide formulations has shown promise in targeting resistant weed species, addressing global concerns over food security and sustainable agriculture. Additionally, its compatibility with precision farming technologies aligns with the digital transformation of the agrochemical sector.

Material scientists exploit the compound's photoactive properties for designing advanced polymers and surface coatings. Its ability to undergo controlled radical polymerization makes it valuable for creating high-performance materials with tailored thermal and mechanical characteristics. Innovations in smart coatings and self-healing materials often leverage its reactivity, reflecting broader industrial shifts toward functional nanomaterials.

The synthesis of benzyl N-(1,1,1-trifluorohex-5-en-3-yl)carbamate typically involves multistep organic reactions, including protection-deprotection strategies and fluoroalkylation. Recent advancements in flow chemistry and microwave-assisted synthesis have optimized its production, reducing waste and energy consumption. These methods resonate with the circular economy paradigm, a hot topic in chemical manufacturing.

Analytical characterization of the compound relies on techniques like NMR spectroscopy, HPLC-MS, and X-ray crystallography, ensuring purity and structural validation. Such rigor is critical for compliance with REACH regulations and GMP standards, particularly when used in pharmaceutical intermediates. The compound's spectral data and crystallographic parameters are extensively documented in peer-reviewed journals, facilitating reproducibility.

Market analysts project steady growth for fluorinated carbamates, driven by demand from life sciences and electronics sectors. Patent filings related to benzyl N-(1,1,1-trifluorohex-5-en-3-yl)carbamate have surged, highlighting its commercial potential. Strategic collaborations between academia and industry are accelerating its adoption, with a focus on IP protection and scale-up processes.

In conclusion, benzyl N-(1,1,1-trifluorohex-5-en-3-yl)carbamate (CAS No. 2680769-21-3) exemplifies the convergence of innovation and practical utility in contemporary chemistry. Its interdisciplinary applications—from drug development to smart materials—position it as a compound of enduring scientific and industrial significance. Future research will likely explore its catalytic asymmetric synthesis and bioconjugation techniques, further expanding its horizons.

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